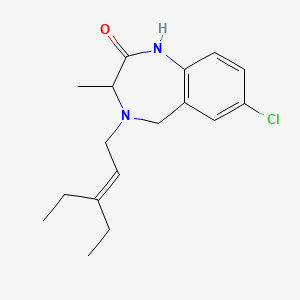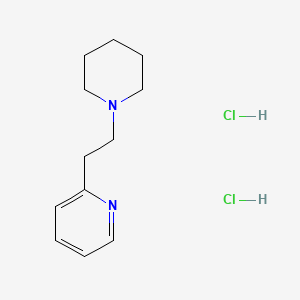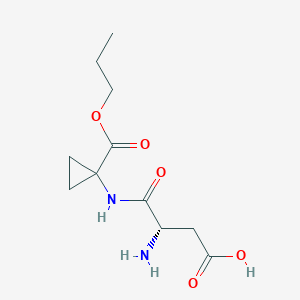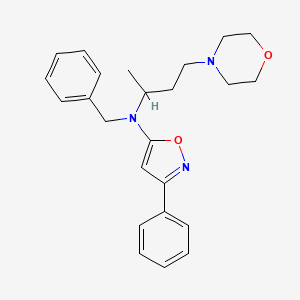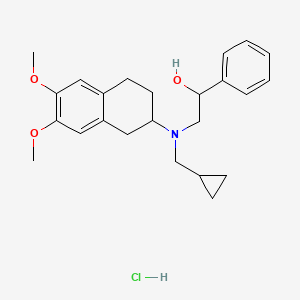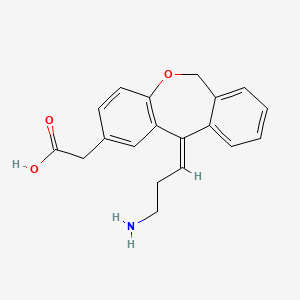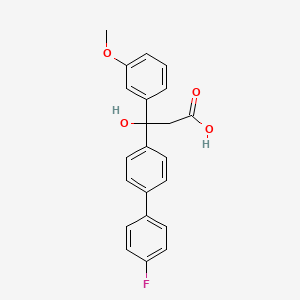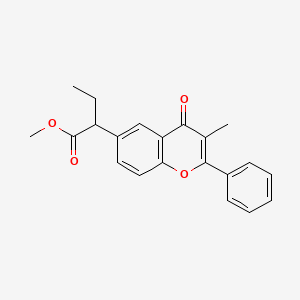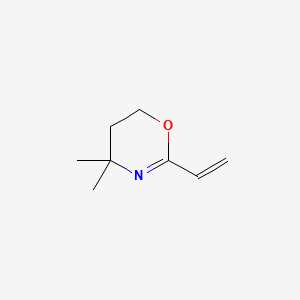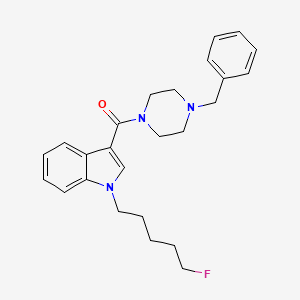
2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of two hydroxyl groups and one methoxy group attached to the naphthoquinone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone typically involves the hydroxylation and methoxylation of 1,4-naphthoquinone. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at the 2 and 3 positions. Methoxylation can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using naphthalene derivatives as starting materials. The process typically includes multiple steps of purification and crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in redox biology and its potential as an antioxidant.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The biological activity of 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This compound can modulate various cellular pathways, including the activation of transcription factors such as Nrf2, which regulates the expression of antioxidant proteins. Additionally, it can interact with molecular targets such as enzymes and receptors, influencing cellular signaling pathways.
類似化合物との比較
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in the production of henna dye and has antimicrobial properties.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits anticancer and antimicrobial activities.
Uniqueness: 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives. Its ability to undergo specific redox reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
86516-17-8 |
|---|---|
分子式 |
C11H8O5 |
分子量 |
220.18 g/mol |
IUPAC名 |
2,3-dihydroxy-6-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O5/c1-16-5-2-3-6-7(4-5)9(13)11(15)10(14)8(6)12/h2-4,14-15H,1H3 |
InChIキー |
QRKZQSAYMXKCOS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


